molecular formula C11H15NO5S B3845263 ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate

ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate

Cat. No.: B3845263
M. Wt: 273.31 g/mol
InChI Key: VGISMSHTCXXLOR-UHFFFAOYSA-N
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Description

Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate is a synthetic glycine derivative and a valuable building block in organic synthesis and medicinal chemistry research. The compound features a sulfonamide group, a common pharmacophore known to act as an enzyme inhibitor by mimicking the tetrahedral intermediate in peptide bond hydrolysis . This makes it a useful scaffold for developing inhibitors for a variety of proteases and other enzymes. Its structure, incorporating a sulfonyl group attached to a methoxyphenyl ring, is frequently explored in the design of compounds with potential biological activity. In research settings, this ester is primarily utilized as a chemical intermediate. The ethyl ester moiety serves as a protecting group for the carboxylic acid, which can be selectively hydrolyzed under basic conditions to generate the corresponding acid, such as N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine, for further conjugation or screening . Researchers employ this compound and its derivatives in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-17-11(13)8-12-18(14,15)10-6-4-9(16-2)5-7-10/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISMSHTCXXLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl N 4 Methoxyphenyl Sulfonyl Glycinate

Classical Approaches for N-Sulfonylation of Glycine (B1666218) Esters

The traditional synthesis of N-sulfonylated amino acid esters like ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate can be achieved through two primary retrosynthetic pathways: direct sulfonylation of a pre-formed glycine ester or esterification of an N-sulfonylated glycine precursor.

The most direct and widely employed method for synthesizing N-sulfonylated amino esters is the reaction of an amino acid ester with a sulfonyl halide. This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine of glycine ethyl ester on the electrophilic sulfur atom of an arylsulfonyl chloride.

For the synthesis of the target compound, glycine ethyl ester (often used as its hydrochloride salt) is reacted with 4-methoxybenzenesulfonyl chloride. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction. A variety of organic bases, such as pyridine (B92270) or triethylamine, or inorganic bases like sodium carbonate, can be used. cbijournal.com The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. Dichloromethane, tetrahydrofuran (B95107) (THF), and diethyl ether are common solvents for this transformation. cbijournal.com A general procedure involves the dropwise addition of the sulfonyl chloride to a cooled solution of the amino ester and base, followed by stirring at room temperature until completion. cbijournal.com While highly effective, this method requires the prior synthesis and handling of sulfonyl chlorides, which can be moisture-sensitive.

A representative reaction for a closely related analog, ethyl N-[(4-methylphenyl)sulfonyl]glycinate, involves reacting glycine ethyl ester with benzenesulfonyl chloride under alkaline conditions.

Table 1: Typical Conditions for N-Sulfonylation of Glycine Ethyl Ester Analogs

Sulfonyl Chloride Base Solvent Temperature Yield
Benzenesulfonyl Chloride Pyridine - 0-25 °C Quantitative cbijournal.com
Tosyl Chloride Pyridine - 0-25 °C Quantitative cbijournal.com
Benzenesulfonyl Chloride Triethylamine THF 0 °C to RT 86% cbijournal.com

Esterification Protocols for Carboxylic Acid Precursors

An alternative classical route involves the initial synthesis of the N-sulfonylated carboxylic acid, N-[(4-methoxyphenyl)sulfonyl]glycine, followed by its esterification. The first step mirrors the reaction described above, but using glycine instead of its ethyl ester. The resulting N-[(4-methoxyphenyl)sulfonyl]glycine is then subjected to an esterification reaction.

The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid in ethanol (B145695) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). mdpi.com This is an equilibrium-driven process, and excess ethanol is typically used to drive the reaction toward the ester product.

Other esterification methods include using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which is common in peptide synthesis and proceeds under mild conditions. mdpi.com

Development of Novel and Improved Synthetic Routes

To overcome some limitations of classical methods, such as harsh conditions or the need for pre-functionalized starting materials, modern synthetic chemistry has introduced several advanced methodologies.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and related strategies have been explored for S-N bond formation. While direct palladium-catalyzed coupling between an amine and a sulfonyl source is less common than C-N coupling, related methodologies offer novel pathways. For instance, palladium catalysis has been used in the three-component coupling of aryl iodides, sulfur dioxide, and hydrazines to produce N-aminosulfonamides. nih.gov

More relevant to glycine derivatives, palladium-catalyzed α-arylation of protected amino acids provides a powerful tool for modifying the carbon skeleton. organic-chemistry.org Research has shown that N-sulfonyl groups can act as directing groups in palladium-catalyzed C–H activation/functionalization reactions. For example, an N-(2-pyridyl)sulfonyl group can direct the γ-arylation of amino acid esters, showcasing the utility of palladium catalysis in modifying complex amino acid derivatives without racemization. researchgate.net These methods, while not directly forming the N-S bond of the target molecule, represent advanced palladium-catalyzed strategies for elaborating the structure of N-sulfonylated amino acids.

Visible-light photoredox catalysis has emerged as a powerful tool for forming bonds under mild conditions. While not typically used for the direct synthesis of sulfonamides, it has been extensively applied to the functionalization of glycine derivatives. nih.gov These methods often proceed via radical intermediates, enabling reactions that are complementary to traditional ionic pathways.

Microwave irradiation has become a popular technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. scirp.org This technology has been successfully applied to both key steps in the synthesis of N-sulfonylated amino acid esters.

Microwave-assisted sulfonamide synthesis can be performed efficiently and rapidly. researchgate.net Studies have shown that sulfonamides can be synthesized directly from sulfonic acids or their salts using an activating agent and microwave irradiation, avoiding the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com A two-step microwave protocol involves first converting a sulfonic acid to an intermediate with 2,4,6-trichloro- cbijournal.comresearchgate.netorganic-chemistry.org-triazine (TCT), followed by reaction with an amine, yielding the desired sulfonamide in minutes with high purity. researchgate.netorganic-chemistry.org

Similarly, microwave energy can significantly accelerate the esterification of amino acids. Solvent-free, microwave-assisted esterification of unprotected amino acids using acid catalysts like p-toluenesulfonic acid has been reported to be a versatile and efficient one-pot protocol. nih.gov The high dielectric loss factor of the reaction mixture containing the amino acid, alcohol, and catalyst allows for rapid and efficient heating, driving the reaction to completion much faster than conventional oil bath heating. scirp.orgsemanticscholar.org N-protected amino acids have also been effectively esterified under microwave conditions. mdpi.comscirp.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Method Conditions Reaction Time Key Advantage Reference
Conventional Heating Sulfonyl Chloride + Amine, Base Several hours Well-established cbijournal.com

Atom-Economical and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more atom-economical and sustainable methods for the synthesis of sulfonamides. These strategies aim to maximize the incorporation of starting materials into the final product, minimize waste, and utilize environmentally benign reagents and solvents.

One of the most common methods for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. To improve the sustainability of this process, researchers have explored the use of alternative solvents to replace traditional volatile organic compounds. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of N-arylsulfonamides in aqueous media, often facilitated by a base, has been reported. This approach not only reduces the environmental impact but can also simplify product isolation, as the often water-insoluble sulfonamide may precipitate from the reaction mixture.

Another strategy focuses on replacing sulfonyl chlorides, which can be moisture-sensitive and generate stoichiometric amounts of chloride waste. Alternative sulfonating agents, such as sulfonyl fluorides or in situ generated sulfonic anhydrides, can offer advantages in terms of stability and reactivity. Furthermore, catalytic methods for sulfonamide formation are being investigated to reduce the amount of reagents required.

Mechanochemistry, or solvent-free synthesis, represents a significant advancement in sustainable chemistry. By grinding solid reactants together, often with a catalytic amount of a solid-supported reagent, the need for bulk solvents is eliminated, leading to a significant reduction in waste and energy consumption. While not yet specifically documented for this compound, the mechanochemical synthesis of various sulfonamides has been successfully demonstrated and presents a promising avenue for the sustainable production of this compound.

The following table summarizes some potential sustainable approaches for the synthesis of this compound:

Synthetic StrategyKey FeaturesPotential Advantages
Aqueous Synthesis Utilizes water as the reaction solvent.Environmentally benign, simplified product isolation.
Alternative Sulfonating Agents Employs reagents like sulfonyl fluorides or sulfonic anhydrides.Improved stability, potentially different reactivity profiles.
Catalytic Methods Uses a catalyst to promote the reaction.Reduced reagent loading, increased efficiency.
Mechanochemistry Solvent-free reaction conditions.Reduced waste, lower energy consumption, faster reaction times.

Asymmetric Synthesis Approaches to Enantioenriched Derivatives

While this compound itself is achiral, the introduction of a chiral center is a common objective in the synthesis of its derivatives for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Several strategies can be envisioned for the asymmetric synthesis of enantioenriched derivatives of this compound. One common approach involves the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For instance, a chiral alcohol could be used to form a chiral ester of N-[(4-methoxyphenyl)sulfonyl]glycine, which could then undergo diastereoselective alkylation at the α-carbon. Subsequent removal of the chiral auxiliary would yield an enantioenriched α-substituted N-[(4-methoxyphenyl)sulfonyl]glycine derivative.

Another powerful technique is organocatalysis, which utilizes small, chiral organic molecules to catalyze enantioselective transformations. A chiral amine or phosphine (B1218219) catalyst could potentially be used to facilitate an asymmetric reaction, such as an aldol (B89426) or Mannich reaction, with an N-[(4-methoxyphenyl)sulfonyl]glycinate-derived enolate or its equivalent.

Furthermore, transition metal catalysis with chiral ligands is a cornerstone of modern asymmetric synthesis. Chiral rhodium, palladium, or copper complexes could be employed to catalyze a variety of enantioselective reactions, including hydrogenations, allylic alkylations, or C-H functionalization reactions on a suitable precursor to introduce chirality.

The following table outlines some potential asymmetric strategies for the synthesis of chiral derivatives of this compound:

Asymmetric StrategyDescriptionKey Components
Chiral Auxiliary A temporary chiral group directs stereoselective bond formation.Chiral alcohols, amines, or other removable groups.
Organocatalysis A small, chiral organic molecule catalyzes the reaction.Chiral amines, phosphines, thioureas, etc.
Transition Metal Catalysis A chiral ligand-metal complex catalyzes the enantioselective transformation.Chiral phosphines, diamines, or other ligands complexed with metals like Rh, Pd, Cu, or Ir.

Purification and Isolation Techniques in the Context of Specific Synthetic Protocols

The purification and isolation of this compound are critical steps to ensure the desired purity for subsequent applications. The choice of purification method is highly dependent on the synthetic protocol employed and the nature of the impurities present.

Following a typical synthesis involving the reaction of 4-methoxybenzenesulfonyl chloride with ethyl glycinate (B8599266) hydrochloride in the presence of a base, the initial workup usually involves quenching the reaction with water and extracting the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with an acidic solution (e.g., dilute HCl) to remove any unreacted amine and a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted sulfonyl chloride and any acidic byproducts. A final wash with brine is often performed to remove residual water before drying the organic phase over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

After evaporation of the solvent, the crude product is often obtained as a solid or a viscous oil. If the product is a solid and of sufficient purity, recrystallization is a common and effective purification technique. A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Mixtures of solvents, such as ethyl acetate/hexanes or ethanol/water, are often employed to achieve the desired solubility profile.

For crude products that are oils or solids with impurities that are difficult to remove by recrystallization, column chromatography is the method of choice. Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound. A solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compound from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).

The purity of the final product is typically assessed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm its identity and integrity.

Chemical Reactivity and Transformations of Ethyl N 4 Methoxyphenyl Sulfonyl Glycinate

Reactions Involving the Glycinate (B8599266) Ester Moiety

The ethyl ester portion of the molecule is susceptible to various nucleophilic substitution reactions at the carbonyl carbon. These reactions are fundamental in synthetic organic chemistry for the modification of carboxylic acid derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, N-[(4-methoxyphenyl)sulfonyl]glycine, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid, and an excess of water, the ester undergoes hydrolysis. The reaction proceeds via a reversible mechanism where the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. The equilibrium can be driven towards the product by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis can also be effected by a base, such as sodium hydroxide (B78521) or potassium hydroxide. This process, known as saponification, is an irreversible reaction. The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final product is the carboxylate salt, which requires an acidic workup to yield the free carboxylic acid. The kinetics of hydrolysis of similar compounds, such as ethyl glycinate, have been shown to be strongly catalyzed by both H+ and OH- ions.

A summary of hydrolysis conditions is presented in Table 1.

Table 1: Reaction Conditions for the Hydrolysis of Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate
Condition Reagents Product
Acidic Dilute HCl or H₂SO₄, excess H₂O, heat N-[(4-methoxyphenyl)sulfonyl]glycine
Basic NaOH or KOH, H₂O/alcohol mixture, heat Sodium or Potassium N-[(4-methoxyphenyl)sulfonyl]glycinate

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it is formed.

For instance, reaction with benzyl (B1604629) alcohol in the presence of an acid catalyst would yield benzyl N-[(4-methoxyphenyl)sulfonyl]glycinate. Base-catalyzed transesterification is also possible, often employing the corresponding alkoxide as the catalyst.

Nucleophilic Attack at the Ester Carbonyl

The carbonyl carbon of the ester is electrophilic and can be attacked by a variety of nucleophiles other than water or alcohols. A prominent example is aminolysis, the reaction with an amine to form an amide.

Aminolysis: The reaction of this compound with a primary or secondary amine, such as piperidine (B6355638) or benzylamine, would lead to the formation of the corresponding N'-substituted N-[(4-methoxyphenyl)sulfonyl]glycinamide. This reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The mechanism is similar to that of hydrolysis, involving nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol. The aminolysis of related ester compounds is a well-established method for amide bond formation. researchgate.net

Reactivity of the N-Sulfonyl Group

The N-(4-methoxyphenyl)sulfonyl group plays a crucial role in the molecule's reactivity, primarily acting as a protecting group for the glycine (B1666218) nitrogen. Its stability and the conditions required for its cleavage are of significant interest in synthetic applications.

Cleavage of the N-Sulfonyl Bond

The removal of the N-sulfonyl group, or deprotection, is a key transformation to liberate the free amino group of the glycine ester or the corresponding acid. The stability of the sulfonamide bond makes its cleavage challenging, often requiring specific and sometimes harsh conditions.

Reductive Cleavage: One of the common methods for the cleavage of sulfonamides is through reductive pathways. Reagents like samarium(II) iodide (SmI₂) are known to effectively cleave N-S bonds under mild conditions. nih.gov This method is particularly useful when other functional groups sensitive to acidic or harsh reductive conditions are present in the molecule. Other reductive cleavage methods might involve the use of sodium in liquid ammonia (B1221849) or other dissolving metal reductions.

Acidic Cleavage: The 4-methoxyphenylsulfonyl group, due to the electron-donating nature of the methoxy (B1213986) group, can be more susceptible to acid-catalyzed cleavage compared to unsubstituted arenesulfonyl groups. Strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers like thioanisole, can facilitate the cleavage of the N-S bond. thermofisher.com The cleavage generally proceeds through protonation of the sulfonyl oxygen followed by nucleophilic attack on the sulfur atom or through a mechanism involving the formation of a cationic intermediate. The specific conditions for the cleavage of the closely related 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group in peptide synthesis involve treatment with methanesulfonic acid in trifluoroacetic acid–thioanisole. evitachem.com

A summary of potential cleavage conditions is provided in Table 2.

Table 2: Potential Conditions for the Cleavage of the N-(4-methoxyphenyl)sulfonyl Group
Cleavage Type Reagents Comments
Reductive Samarium(II) iodide (SmI₂) Mild conditions, suitable for sensitive substrates. nih.gov
Acidic Trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole) Common in peptide synthesis for related protecting groups. thermofisher.comevitachem.com

Activation and Role as a Protecting Group

The N-(4-methoxyphenyl)sulfonyl group serves as a robust protecting group for the amino functionality of glycine. In the context of multi-step synthesis, particularly in peptide synthesis, the choice of protecting groups is critical to ensure that they can be selectively removed without affecting other protecting groups. This concept is known as orthogonality. researchgate.net

The 4-methoxyphenylsulfonyl group is generally stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group (e.g., piperidine in DMF) and to the mildly acidic conditions used for the removal of the Boc (tert-butyloxycarbonyl) group (e.g., TFA in dichloromethane). nih.goviris-biotech.de This suggests that the 4-methoxyphenylsulfonyl group could be used orthogonally with both Fmoc and Boc protecting groups in peptide synthesis. researchgate.netiris-biotech.de Its removal under stronger acidic or specific reductive conditions allows for selective deprotection at a later stage of the synthesis. nih.govevitachem.com The stability of the sulfonamide to a wide range of reagents allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected amino group.

Transformations of the Methylene (B1212753) Bridge (α-Carbon)

The methylene bridge (α-carbon) in this compound is positioned between two electron-withdrawing groups: the ester and the N-sulfonyl group. This positioning significantly increases the acidity of the α-protons, making this site a focal point for a range of carbon-carbon bond-forming reactions.

Deprotonation and α-Alkylation Reactions

The electron-withdrawing nature of the adjacent ester and N-sulfonyl groups renders the α-protons of this compound susceptible to deprotonation by a suitable base, forming a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, most notably in α-alkylation reactions.

While specific studies on the α-alkylation of this compound are not extensively documented, the reactivity can be inferred from similar N-acyl and N-sulfonyl protected glycine esters. For instance, the alkylation of N-(diphenylmethylene)glycinate esters under phase-transfer catalysis conditions demonstrates the feasibility of such transformations. In a typical reaction, a base such as potassium carbonate or potassium hydroxide facilitates the deprotonation, and a phase-transfer catalyst can be employed to enhance the reaction rate and yield. The resulting enolate readily reacts with alkyl halides to introduce a substituent at the α-position.

Table 1: Representative Conditions for α-Alkylation of Glycine Derivatives

EntryGlycine DerivativeBaseCatalystAlkylating AgentSolventProduct
1Ethyl N-(diphenylmethylene)glycinateK₂CO₃NoneR-XAcetonitrileMono-alkylated product
2Ethyl N-(diphenylmethylene)glycinateKOHPhase-Transfer CatalystR-XDichloromethane/WaterDi-alkylated product

This methodology is expected to be applicable to this compound, providing a route to a diverse range of α-substituted amino acid precursors. The choice of base and reaction conditions would be crucial to control the extent of alkylation (mono- vs. di-alkylation).

Formation of N-Sulfonylimine Intermediates via Halogenation-Elimination

The formation of N-sulfonylimine intermediates is a key transformation in organic synthesis, providing access to a variety of nitrogen-containing compounds. While various methods exist for their preparation, a potential pathway from this compound could involve a halogenation-elimination sequence.

This hypothetical pathway would begin with the α-halogenation of the glycine ester. The activated methylene bridge should be reactive towards electrophilic halogenating agents. Subsequent treatment with a non-nucleophilic base could then induce the elimination of hydrogen halide, leading to the formation of the corresponding N-sulfonylimine. Although this specific transformation for this compound is not explicitly detailed in the literature, the preparation of ethyl 2-isocyanatoacetate from N-tosylglycine ethyl ester using phosgene (B1210022) points to the feasibility of transformations at the N-sulfonylglycinate core.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds by direct C-H bond activation. The acidic nature of the α-C-H bonds in this compound makes it a potential candidate for such reactions.

Reactions Involving the 4-Methoxyphenyl (B3050149) Aromatic Ring

The 4-methoxyphenyl group in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho positions (positions 2 and 6 relative to the sulfonyl group).

Electrophilic Aromatic Substitution (if applicable to specific research)

The electron-donating methoxy group activates the aromatic ring towards electrophilic aromatic substitution (EAS). Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed, with substitution occurring primarily at the positions ortho to the methoxy group.

For example, amidation of electron-rich arenes has been achieved using N-fluorobenzenesulfonimide (NFSI) as an electrophilic nitrogen source. nih.gov This suggests that the 4-methoxyphenyl ring in the target molecule would likely react under similar conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl N-[(2-nitro-4-methoxyphenyl)sulfonyl]glycinate
BrominationBr₂, FeBr₃Ethyl N-[(2-bromo-4-methoxyphenyl)sulfonyl]glycinate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl N-[(2-acyl-4-methoxyphenyl)sulfonyl]glycinate

The sulfonyl group is a deactivating group, but its influence is likely overcome by the strongly activating methoxy group. The regiochemical outcome would be a balance of the directing effects of both the methoxy and sulfonyl substituents.

Functionalization of the Methoxy Group

The methoxy group itself can be a site for chemical modification, most commonly through ether cleavage to yield the corresponding phenol. This transformation is typically achieved under acidic conditions with reagents such as hydrogen halides (HBr or HI) or Lewis acids (e.g., BBr₃).

The cleavage of the methyl ether would provide a handle for further functionalization, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis, or conversion to other functional groups.

Table 3: Reagents for Demethylation of Aryl Methyl Ethers

ReagentConditions
HBrAcetic acid, heat
HIHeat
BBr₃Dichloromethane, low temperature

Cyclization and Heterocycle Formation

This compound serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. The presence of the reactive N-H group, the ester functionality, and the capacity to form imines allows for a range of cyclization and cycloaddition reactions, leading to the formation of important scaffolds like lactams, pyrroles, and other complex heterocycles.

Intramolecular Cyclization to Lactams (e.g., β-lactams, δ-lactams via related glycinates)

The formation of lactams, cyclic amides, is a cornerstone of synthetic organic chemistry, largely due to the presence of the β-lactam ring in penicillin and other antibiotics. nih.govrsc.org While direct intramolecular cyclization of this compound is not the primary route to these structures, related N-sulfonylated glycine derivatives are instrumental in their synthesis, particularly through intermolecular reactions.

β-Lactams: The synthesis of N-sulfonyl β-lactams often proceeds via the Staudinger [2+2] cycloaddition reaction. nih.govnih.gov This reaction involves the combination of a ketene (B1206846) and an imine. Glycine esters can be precursors to the imine component. For instance, condensation of an aldehyde with an N-unsubstituted β-lactam (which can be derived from amino acids) followed by N-sulfonylation provides a route to N-sulfonyl monocyclic β-lactams. nih.gov A general pathway involves reacting an imine with a ketene derived from an acyl chloride in the presence of a base like triethylamine. nih.govrsc.org The sulfonyl group, such as the (4-methoxyphenyl)sulfonyl group, acts as a crucial activating group on the nitrogen atom of the resulting β-lactam.

Reactant 1Reactant 2Reaction TypeProduct ClassRef.
ImineKetene[2+2] Staudinger Cycloadditionβ-Lactam nih.gov
Sulfonimidamide-derived imineHomophthalic anhydride (B1165640)Castagnoli–Cushman ReactionComplex Lactam escholarship.org

δ-Lactams: The synthesis of δ-lactams from glycine derivatives is also a significant area of research, particularly for creating polyhydroxylated δ-lactams that can act as glycosidase inhibitors. rsc.orgnih.gov A general strategy involves using a starting γ-lactone and employing a stereodivergent method to form the δ-lactam ring. nih.gov This highlights the versatility of amino acid derivatives in constructing various lactam ring sizes, which are important scaffolds in medicinal chemistry.

Annelation Reactions to Pyrroles and Other Heterocycles

Pyrroles are fundamental five-membered aromatic heterocycles found in many biologically active molecules, including heme and chlorophyll. This compound and related compounds are valuable precursors for constructing substituted pyrroles through annelation reactions.

One of the most classic methods is the Knorr pyrrole (B145914) synthesis, which involves the reaction of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester. wikipedia.org Glycine esters can be utilized in variations of this synthesis. For example, in the Paal-Knorr synthesis, a primary amine (which can be derived from a glycine ester) is condensed with a 1,4-dicarbonyl compound.

More contemporary methods involve multicomponent reactions. A one-pot reaction between isocyanides, dialkyl acetylenedicarboxylates, and N-aryl-2,2,2-trifluoroacetimidoyl chlorides can furnish highly functionalized 2-amino-pyrroles. nih.gov Furthermore, continuous flow methodologies have been developed for the synthesis of polysubstituted pyrroles, where glycine methyl ester is used in the final ring-closing step. richmond.edu The use of N-substituted glycine esters, such as this compound, can lead to the formation of N-substituted pyrroles, which are precursors to functionalized electropolymers. rsc.org

PrecursorsReaction TypeProductRef.
α-Amino-ketone + β-KetoesterKnorr SynthesisSubstituted Pyrrole wikipedia.org
Primary Amine + 1,4-DicarbonylPaal-Knorr SynthesisSubstituted Pyrrole nih.gov
Glycine Methyl Ester + Other ReagentsContinuous Flow Ring ClosureN-H Pyrrole richmond.edu

Cycloaddition Reactions (e.g., Diels-Alder with derived imines)

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. Imines derived from this compound are excellent substrates for various cycloaddition reactions, particularly the aza-Diels-Alder reaction.

In the aza-Diels-Alder reaction, an imine acts as the dienophile and reacts with a diene in a [4+2] cycloaddition to form a six-membered nitrogen-containing heterocycle, such as a tetrahydroquinoline derivative. researchgate.netrsc.org The N-sulfonyl group is crucial as it activates the imine C=N bond, making it more reactive towards the diene. These reactions can be catalyzed by Lewis acids, which often proceed through a stepwise mechanism rather than a concerted one. worktribe.com

The general scheme for an imino Diels-Alder reaction is as follows:

Step 1: Imine Formation: this compound is condensed with an aldehyde (e.g., glyoxylate) to form the corresponding N-sulfonylated imine.

Step 2: Cycloaddition: The N-sulfonyl imine reacts with a diene (e.g., cyclopentadiene) in a [4+2] cycloaddition to yield the heterocyclic product. researchgate.net

These reactions provide rapid access to functionalized heterocyclic rings with controlled stereochemistry. researchgate.net Higher-order cycloadditions, such as the [8+2] cycloaddition of carbamates with N-sulfonyl azaheptafulvenes, have also been developed, expanding the scope of these reactions to create more complex fused-ring systems. researchgate.net

Synthesis of Sydnones and Related Scaffolds involving Glycine Derivatives

Sydnones are a class of mesoionic heterocyclic compounds, specifically 1,2,3-oxadiazolium-5-olates, which have garnered significant interest due to their unique electronic structure and biological activities. ijcrt.orgnih.gov They are versatile synthons in heterocyclic synthesis and can participate in 1,3-dipolar cycloaddition reactions. ijcrt.orgrsc.org

The classical synthesis of sydnones involves the cyclodehydration of N-nitroso derivatives of N-substituted amino acids using reagents like acetic anhydride. neliti.comwikipedia.org The general process starting from an N-substituted glycine is:

Nitrosation: The secondary amine of the N-substituted glycine is treated with a nitrosating agent (e.g., nitrous acid) to form the N-nitroso-glycine derivative.

Cyclodehydration: The N-nitroso acid is then treated with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride, which promotes an intramolecular cyclization to form the sydnone (B8496669) ring. neliti.compsu.edu

While the direct conversion of this compound to a classic sydnone is not typical due to the sulfonyl group, the underlying principle of using glycine derivatives for the synthesis of mesoionic compounds is well-established. psu.eduresearchgate.net Related mesoionic compounds, such as sydnone methides, which have an exocyclic carbon substituent instead of oxygen, have also been synthesized and studied. researchgate.net The reactivity of these compounds highlights the broad potential of glycine-derived scaffolds in the synthesis of diverse mesoionic heterocycles.

Starting MaterialKey ReagentsProduct ClassRef.
N-Nitroso-N-phenylglycineAcetic AnhydrideN-phenylsydnone wikipedia.org
N-substituted-N-nitroso-amino acidsAcetic AnhydrideSydnone ijcrt.org
N-acyl-N-alkylglycines(Not specified for direct Sydnone)Precursor for Mesoionics researchgate.net

Mechanistic Investigations of Reactions Involving Ethyl N 4 Methoxyphenyl Sulfonyl Glycinate

Elucidation of Reaction Pathways and Transition States

Reactions involving ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate, particularly those leading to C-N bond formation, are thought to proceed through the generation of a highly reactive nitrene intermediate. In the context of transition metal catalysis, particularly with rhodium(II) complexes, the reaction pathway is believed to involve the formation of a metal-bound nitrene species. This pathway is generally favored over the generation of a free nitrene, which is typically less selective.

The generally accepted mechanism commences with the reaction of the N-sulfonylglycinate ester with a suitable catalyst and, if necessary, an oxidant to form a metal-nitrene complex. This intermediate is a key player in the subsequent C-H insertion or aziridination reactions. The transition state for the C-H insertion is often proposed to be a concerted, albeit asynchronous, process. wikipedia.org This means that the C-H bond breaking and the C-N bond forming occur in a single step, without the formation of a discrete intermediate. Computational studies on related systems suggest that the transition state involves a degree of hydridic character on the hydrogen being abstracted and partial positive charge development on the carbon center.

For intermolecular reactions, the approach of the substrate to the metal-nitrene complex is crucial in determining the regioselectivity and stereoselectivity of the reaction. The steric and electronic properties of both the substrate and the catalyst's ligands play a significant role in dictating the geometry of the transition state.

Kinetic Studies and Rate Determinations

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the species involved in it. While specific kinetic data for reactions of this compound is scarce, analogies can be drawn from studies on similar rhodium-catalyzed C-H amination reactions.

In many rhodium-catalyzed nitrene transfer reactions, the rate-determining step is often the C-H insertion itself. However, in some cases, the formation of the rhodium-nitrene intermediate or the product-releasing step can be rate-limiting. A kinetic study on the rhodium(III)-catalyzed oxidation of glycine (B1666218) by potassium bromate, a different reaction but involving a glycine derivative and a rhodium catalyst, showed that the reaction rate was first order in the catalyst concentration. researchgate.net

For a hypothetical rhodium-catalyzed C-H amination using this compound, a simplified rate law could be proposed:

Rate = k [Rh(II) catalyst] [Substrate]

However, the actual rate law could be more complex, potentially involving the concentration of an oxidant if one is used to generate the nitrene precursor in situ. Kinetic isotope effect (KIE) studies are particularly informative. A significant primary KIE (kH/kD > 2) would support a mechanism where C-H bond cleavage is part of the rate-determining step, consistent with a concerted C-H insertion. Mechanistic studies on rhodium-catalyzed enantioselective silylation of aryl C-H bonds have shown that C-H bond cleavage is not always the rate-determining step, but it does influence the enantioselectivity. nih.gov

Table 1: Hypothetical Kinetic Data for a Rhodium-Catalyzed C-H Amination

Entry[Substrate] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.111.2 x 10-5
20.212.4 x 10-5
30.122.4 x 10-5

This is an illustrative table based on expected first-order dependence on both substrate and catalyst.

Role of Catalysis (e.g., Rhodium(II)-catalyzed processes)

Rhodium(II) complexes, particularly dirhodium(II) tetracarboxylates like rhodium(II) acetate (B1210297), are highly effective catalysts for nitrene transfer reactions. illinois.edu The catalyst plays several crucial roles in the reaction mechanism. Firstly, it facilitates the formation of the reactive nitrene species from the precursor at temperatures lower than those required for thermal decomposition. Secondly, it templates the reaction, bringing the substrate and the nitrene together in a controlled orientation within the coordination sphere of the metal. This templating effect is key to achieving high levels of chemo-, regio-, and stereoselectivity.

The electronic nature of the ligands on the rhodium(II) catalyst can significantly influence its reactivity and selectivity. Electron-withdrawing ligands can enhance the electrophilicity of the rhodium center, which can lead to a more reactive nitrene complex. Conversely, bulky ligands can be used to create a chiral pocket around the active site, enabling enantioselective transformations.

In a typical catalytic cycle for a rhodium(II)-catalyzed C-H amination, the Rh(II) catalyst reacts with the nitrene precursor to form a rhodium-nitrene intermediate, with the formal oxidation state of rhodium remaining as (II). This intermediate then reacts with the substrate via C-H insertion to form the aminated product and regenerate the active Rh(II) catalyst.

Solvent Effects and Reaction Medium Optimization

In many transition metal-catalyzed reactions, non-coordinating, non-polar solvents such as dichloromethane, chloroform, or toluene are often employed to avoid interference with the catalytic cycle. However, the optimal solvent is highly dependent on the specific reaction. For instance, in some cases, more polar solvents may be necessary to solubilize the reactants or to stabilize charged intermediates.

Solvent effects on stereoselectivity can be particularly pronounced. rsc.org The solvent can influence the conformational equilibrium of the substrate or the catalyst, thereby affecting the facial selectivity of the reaction. In enantioselective reactions, the solvent can interact with the chiral catalyst, altering the structure of the chiral pocket and thus the enantiomeric excess of the product. Optimization of the reaction medium often involves screening a range of solvents with varying polarities and coordinating abilities to find the best balance between reactivity and selectivity. Studies on enantioselective sulfa-Michael reactions have shown that solvents like THF and dioxane can significantly influence the enantioselectivity. beilstein-journals.org

Table 2: Illustrative Solvent Effects on Diastereoselectivity

SolventDielectric ConstantDiastereomeric Ratio (d.r.)
Hexane1.895:1
Toluene2.388:1
Dichloromethane8.9315:1
Acetonitrile37.510:1

This is a hypothetical table illustrating how solvent polarity might influence the diastereoselectivity of a reaction.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

Controlling the stereochemical outcome of reactions is a central goal in organic synthesis. For reactions involving this compound, the generation of new stereocenters can be achieved with a high degree of control through the use of chiral catalysts or chiral auxiliaries.

Diastereoselective Control: In cases where the substrate already contains a stereocenter, the existing chirality can influence the stereochemical outcome of the reaction, leading to diastereoselectivity. This is known as substrate-controlled diastereoselectivity. The steric and electronic environment of the existing stereocenter can direct the incoming reagent to one face of the molecule over the other.

Enantioselective Control: When starting with a prochiral substrate, enantioselectivity can be achieved by using a chiral catalyst. Chiral rhodium(II) catalysts, for example, featuring chiral carboxylate or carboxamidate ligands, can create a chiral environment around the metal center. This chiral environment can differentiate between the two enantiotopic faces of the substrate or the two enantiotopic C-H bonds, leading to the preferential formation of one enantiomer of the product. The development of such catalysts has been a major focus in the field of C-H functionalization. The stereospecificity of rhodium-catalyzed C-H amination allows for predictable access to optically pure products. bohrium.com

The degree of enantioselectivity is often dependent on the structure of the catalyst, the substrate, and the reaction conditions, including the solvent and temperature.

Advanced Spectroscopic and Structural Characterization of Ethyl N 4 Methoxyphenyl Sulfonyl Glycinate and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of each atom.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methylene (B1212753) protons of the glycine (B1666218) unit, the ethyl ester protons, and the methoxy (B1213986) protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methylene protons of the glycine backbone would likely appear as a doublet, due to coupling with the N-H proton, in the range of 3.8-4.2 ppm. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons. The methoxy group protons will be visible as a sharp singlet around 3.8 ppm.

The carbon NMR (¹³C NMR) spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons (114-164 ppm), the methoxy carbon (around 55 ppm), the glycine methylene carbon (around 45 ppm), and the ethyl ester carbons (around 62 and 14 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SO₂)7.75 - 7.85d129.5
Aromatic CH (ortho to OCH₃)6.90 - 7.00d114.2
Aromatic C-SO₂--131.0
Aromatic C-OCH₃--163.5
Methoxy (OCH₃)3.85s55.7
Glycine CH₂3.90s46.0
Ester CH₂4.15q61.8
Ester CH₃1.25t14.1
Carbonyl (C=O)--168.9

To unambiguously assign the proton and carbon signals and to reveal through-bond and through-space correlations, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the ortho and meta protons on the aromatic ring, and between the methylene and methyl protons of the ethyl ester group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, it would definitively link the glycine methylene proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the glycine methylene protons to the carbonyl carbon of the ester and to the quaternary carbon of the aromatic ring attached to the sulfonyl group.

The sulfonamide linkage in N-sulfonylated amino acid derivatives can exhibit restricted rotation around the S-N bond, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful tool to study these conformational dynamics.

At low temperatures, the rotation around the S-N bond may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion between conformers increases, leading to broadening of the signals and eventual coalescence into a single time-averaged signal at higher temperatures. By analyzing the line shapes of the signals at different temperatures, the energy barriers for bond rotation and the relative populations of the conformers can be determined. This provides valuable information about the conformational preferences and flexibility of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The carbonyl group (C=O) of the ethyl ester will show a strong absorption band around 1740 cm⁻¹. The N-H stretching vibration of the sulfonamide is expected to appear as a band in the region of 3300-3200 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the ester and the methoxy group will also give rise to characteristic bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the sulfonyl group and the aromatic ring are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Ester)Stretching~1740
C=C (Aromatic)Stretching1600 - 1450
SO₂ (Sulfonyl)Asymmetric Stretching1350 - 1300
SO₂ (Sulfonyl)Symmetric Stretching1160 - 1140
C-O (Ester)Stretching1250 - 1100
S-N (Sulfonamide)Stretching950 - 900

Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO₅S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information by identifying characteristic fragment ions. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the N-S bond.

Loss of the ethyl ester group or parts thereof (e.g., loss of ethoxy radical or ethylene).

Fragmentation of the 4-methoxyphenylsulfonyl moiety, potentially leading to a characteristic ion at m/z 155 (CH₃OC₆H₄SO).

Cleavage of the glycine unit.

Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography on suitable crystalline derivatives provides definitive information about the three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry.

For derivatives of N-sulfonylated amino acids, X-ray crystallography can reveal:

The preferred conformation of the molecule in the solid state.

The geometry around the sulfur atom and the sulfonamide linkage.

Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

This information is invaluable for understanding the solid-state properties of these compounds and can be used to correlate with the conformational studies performed in solution by NMR.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination (if applicable)

This compound is an achiral molecule. However, if a chiral center is introduced into the molecule, for example, by using a chiral amino acid other than glycine or by derivatizing the molecule with a chiral auxiliary, chiroptical spectroscopy becomes a powerful tool for stereochemical analysis.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For chiral derivatives of this compound, ECD and ORD can be used to:

Determine the absolute configuration of the molecule by comparing the experimental spectra with those predicted by quantum chemical calculations.

Determine the enantiomeric excess (ee) of a sample.

Study conformational changes that affect the chiroptical properties of the molecule.

These techniques are particularly important in the context of asymmetric synthesis and the development of chiral catalysts or biologically active compounds where stereochemistry plays a crucial role.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules.

For compounds structurally related to ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are performed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule's most stable conformation.

The electronic properties are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally implies higher reactivity. researchgate.netmdpi.com

For a representative sulfonamide derivative, the following tables showcase typical geometric parameters and electronic properties that can be obtained via DFT calculations.

Table 1: Selected Calculated Bond Lengths (Å) for a Representative N-Aryl Sulfonamide Moiety.
BondCalculated Length (Å)
S-O11.435
S-O21.435
S-N1.632
S-C(aryl)1.765
N-C(glycinate)1.460
Table 2: Selected Calculated Bond Angles (°) for a Representative N-Aryl Sulfonamide Moiety.
AngleCalculated Angle (°)
O1-S-O2119.5
O1-S-N107.8
N-S-C(aryl)106.5
S-N-C(glycinate)121.0
Table 3: Calculated Electronic Properties (eV) for a Representative Thiophene Sulfonamide Derivative. mdpi.com
ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.85
Energy Gap (ΔE)4.65

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable insights into its conformational flexibility and interactions with its environment, such as a solvent.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with a solvent like water, and the system is allowed to evolve over time according to the laws of classical mechanics. The interactions between atoms are described by a force field, such as AMBER or CHARMM. researchgate.netnih.gov The simulation yields a trajectory of atomic positions and velocities, from which various properties can be calculated.

Conformational analysis through MD can reveal the preferred shapes of the molecule in solution and the energy barriers between different conformations. This is particularly important for understanding how the molecule might interact with a biological target. The simulations can also shed light on the hydration of the molecule, showing the arrangement of water molecules around it and the dynamics of these interactions. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation of an Amino Acid Derivative in Water. researchgate.netnih.gov
ParameterValue/Description
Force FieldOPLS-AA, AMBER, GROMOS
Water ModelSPC/E, TIP3P
EnsembleNVT (constant number of particles, volume, and temperature)
Temperature300 K
Simulation Time10 ns or longer
Time Step2 fs

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. One approach is to use the electronic properties calculated from DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential.

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution of a molecule and predicting sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

Transition State Modeling and Mechanistic Insights from Quantum Chemistry

Quantum chemistry methods are invaluable for elucidating reaction mechanisms by modeling the transition states of chemical reactions. The transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. By locating and characterizing the transition state, chemists can understand the energy barrier of a reaction and the pathway it is likely to follow.

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state modeling can reveal the detailed atomic motions involved in bond breaking and bond formation. This provides a deeper understanding of the reaction mechanism than can often be obtained from experiments alone. These calculations can also help to explain the stereoselectivity of a reaction by comparing the energies of different diastereomeric transition states.

In Silico Design of Novel Reactions and Derivatives

The insights gained from computational studies can be used to design novel derivatives of this compound with desired properties. This process, known as in silico design, allows for the virtual screening of a large number of potential molecules before they are synthesized in the laboratory, saving time and resources.

For example, by modifying the substituents on the phenyl ring or the ester group of this compound, computational models can predict how these changes will affect the molecule's electronic properties, conformation, and potential biological activity. In silico screening can also involve predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. nih.govresearchgate.netrjptonline.orgresearchgate.netnih.gov This helps to identify candidates with a higher probability of success in the drug development pipeline.

Table 5: Key Parameters in In Silico ADMET Prediction. nih.govresearchgate.netrjptonline.orgresearchgate.netnih.gov
PropertyDescription
LogPOctanol-water partition coefficient, a measure of lipophilicity.
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule, related to drug transport properties.
Hydrogen Bond Donors/AcceptorsCounts of these groups, important for binding and solubility.
Blood-Brain Barrier (BBB) PermeabilityPrediction of whether a compound can cross into the central nervous system.
CYP450 InhibitionPrediction of potential inhibition of key metabolic enzymes.

Applications in Organic Synthesis and Chemical Methodology Development

Utilization as a Versatile Building Block for Complex Molecules

Ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate serves as a foundational building block for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles. The inherent reactivity of its activated methylene (B1212753) group allows for its participation in reactions that construct intricate molecular scaffolds.

For instance, this glycinate (B8599266) derivative can be employed in the synthesis of substituted pyrroles and other heterocyclic systems. The general strategy involves the deprotonation of the α-carbon followed by reaction with suitable electrophiles. The resulting substituted intermediate can then undergo further transformations, such as cyclization reactions, to yield the desired heterocyclic core. The 4-methoxyphenylsulfonyl group is crucial in this context, as it enhances the acidity of the α-protons, enabling their facile removal under relatively mild basic conditions.

Table 1: Examples of Complex Molecules Synthesized Using Glycinate Building Blocks

Starting Material Reagents Product Class Application
Ethyl N-sulfonylglycinate 1. Base (e.g., NaH, DBU) 2. α,β-Unsaturated ketone Substituted Pyrroles Medicinal Chemistry, Materials Science
Ethyl N-sulfonylglycinate 1. Base 2. Dicarbonyl compound Fused Heterocycles Agrochemicals, Pharmaceuticals

Role as a Precursor to Highly Reactive N-Sulfonylimine Intermediates

One of the most significant applications of this compound is its role as a precursor to N-sulfonylimines. These imines are highly electrophilic and serve as potent dienophiles or electrophiles in a variety of carbon-carbon bond-forming reactions, including cycloadditions and additions of nucleophiles.

The generation of the N-sulfonylimine from the glycinate ester typically involves an oxidation step or a condensation reaction with an aldehyde. Once formed, this reactive intermediate can participate in powerful synthetic transformations. A notable example is its use in aza-Diels-Alder reactions to construct nitrogen-containing six-membered rings, which are common motifs in natural products and pharmaceuticals. Furthermore, photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines enable the stereoselective construction of complex 3D bicyclic scaffolds and azetidine (B1206935) derivatives, respectively. nih.gov The ability to modulate the reaction pathway between [4+2] and [2+2] cycloadditions by modifying the N-sulfonylimine substrate highlights the versatility of this approach for creating diverse and complex polycyclic structures from simple starting materials. nih.gov

Integration into Modular Synthetic Strategies

Modular synthesis, which involves the stepwise assembly of complex molecules from interchangeable building blocks, is a powerful strategy in modern drug discovery and materials science. This compound and its analogues are well-suited for such approaches due to their defined points of chemical reactivity.

In these strategies, the glycinate core acts as a central scaffold. The α-carbon can be functionalized with a variety of side chains, and the ester can be modified or used as a linking point. This allows for the rapid generation of libraries of related compounds with diverse functionalities. Such modular approaches are instrumental in creating collections of molecules for screening biological activity or material properties, accelerating the discovery process. For example, a modular approach to α,α-diaryl α-amino esters has been developed where different aryl and amino groups can be installed at the quaternary center in a single step from an α-keto ester precursor. nih.gov

Development of Novel Catalytic Transformations Mediated by Glycinate Scaffolds

While often acting as a substrate, the glycinate framework can also be incorporated into ligands for transition metal catalysis. The nitrogen and oxygen atoms of the amino acid backbone can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

The development of novel catalysts based on amino acid scaffolds is an active area of research. By modifying the N-sulfonyl group and the ester moiety of this compound, chemists can fine-tune the steric and electronic properties of the resulting ligand. These tailored ligands can then be used to prepare metal complexes for a range of catalytic transformations, such as asymmetric hydrogenations, cross-coupling reactions, and C-H functionalizations. The use of discrete metal complexes to catalyze reactions within living cells represents a frontier in this field, aiming to create "catalytic metallodrugs" that can perform specific transformations in a biological environment. nih.govnih.gov

Applications in Radiochemical Synthesis of Labeled Compounds

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides. The synthesis of these PET radiotracers often requires precursors that can be rapidly and efficiently labeled. The N-(arylsulfonyl) moiety, being a good leaving group, makes derivatives like this compound potential precursors for radiolabeling, particularly with Fluorine-18 ([¹⁸F]).

In a typical radiosynthesis, a precursor containing a leaving group such as a tosylate (p-toluenesulfonyl) or a nosylate (B8438820) (p-nitrobenzenesulfonyl) is reacted with [¹⁸F]fluoride. princeton.edu The 4-methoxyphenylsulfonyl group can potentially serve a similar function. The synthesis of a PET tracer often involves nucleophilic substitution on a precursor molecule. princeton.eduradiologykey.com For example, the radiosynthesis of [¹⁸F]THK-5105, a tracer for imaging tau pathology, involves the nucleophilic displacement of a tosylate group. princeton.edu While a direct application of this compound has not been prominently documented, its structural motifs are highly relevant to the design of precursors for PET tracers. The methoxyphenyl group is a common feature in many PET radiotracers designed for imaging neuroreceptors. nih.gov

Use in the Construction of Non-Proteinogenic Amino Acid Derivatives

Non-proteinogenic, or unnatural, amino acids are invaluable tools in chemical biology and drug design, offering a way to introduce novel structural and functional properties into peptides and other bioactive molecules. This compound is an excellent starting material for the synthesis of α-substituted, non-proteinogenic amino acids.

The synthetic strategy hinges on the activation of the α-carbon by the N-sulfonyl group. This allows for the deprotonation of the α-position and subsequent alkylation with a wide range of electrophiles (e.g., alkyl halides, epoxides). This approach provides access to a diverse array of α-amino acids with customized side chains. Following the introduction of the desired side chain, the sulfonyl protecting group and the ethyl ester can be cleaved to yield the free non-proteinogenic amino acid. This methodology has been successfully applied to generate various glycine (B1666218) derivatives and dipeptides on a gram scale. nih.gov The base-mediated alkylation of N-nitrobenzenesulfonamides has been shown to be an effective method for the site-selective N-alkylation of amino acid derivatives. monash.edu

Table 2: Research Findings on the Synthesis of Non-Proteinogenic Amino Acids

Precursor Key Transformation Product Type Significance
Glycine Derivatives α-Alkylation with diacyl peroxides α-Alkyl Unnatural Amino Acids Catalyst- and additive-free method, good for late-stage functionalization. nih.gov
N-Nitrobenzenesulfonamides Base-mediated N-alkylation N-Alkyl Amino Acids Provides site-selective alkylation on the nitrogen atom. monash.edu

Synthesis and Reactivity of Analogues and Derivatives of Ethyl N 4 Methoxyphenyl Sulfonyl Glycinate

Systematic Variation of the Ester Moiety (e.g., methyl, isopropyl, tert-butyl esters)

The ester moiety of N-[(4-methoxyphenyl)sulfonyl]glycinate can be systematically varied to include methyl, isopropyl, and tert-butyl groups, among others. The synthesis of these analogues typically follows the same general pathway: the reaction of 4-methoxybenzenesulfonyl chloride with the corresponding glycine (B1666218) alkyl ester (e.g., glycine methyl ester, glycine isopropyl ester, or glycine tert-butyl ester) in the presence of a base.

The nature of the alkyl group (R) in the ester moiety (-COOR) significantly influences the reactivity of the molecule, primarily through steric and electronic effects.

Steric Hindrance: The size of the alkyl group plays a crucial role in reactions involving the carbonyl carbon of the ester. For instance, the rate of hydrolysis of these esters is expected to decrease with increasing steric bulk of the alkyl group. nih.govnih.gov Under basic conditions, the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon is more hindered in the tert-butyl ester than in the methyl or ethyl esters, leading to a slower hydrolysis rate. ucalgary.ca A similar trend is anticipated under acidic conditions, where the protonated carbonyl is less accessible to a water molecule in the case of bulkier alkyl groups.

Electronic Effects: While the electronic influence of alkyl groups is less pronounced than their steric effects, they do exhibit a weak electron-donating inductive effect (+I). This effect slightly reduces the electrophilicity of the carbonyl carbon, which could marginally decrease the rate of nucleophilic acyl substitution reactions. However, this electronic effect is generally overshadowed by the more dominant steric factors.

The choice of ester group also has practical implications for synthetic utility. The tert-butyl ester, for example, can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, while the methyl and ethyl esters are more robust. This differential reactivity allows the tert-butyl group to serve as a protecting group for the carboxylic acid functionality during multi-step syntheses.

Table 1: Comparison of Different Ester Moieties
Ester GroupRelative Steric HindranceExpected Relative Rate of HydrolysisKey Synthetic Features
MethylLowFastestGenerally stable, good for general use.
EthylModerateIntermediateCommonly used, balanced properties.
IsopropylHighSlowIncreased steric bulk can influence selectivity in some reactions.
tert-ButylVery HighSlowestServes as an acid-labile protecting group for the carboxyl functionality. nih.gov

Modifications of the Arylsulfonyl Group

The arylsulfonyl group is another key site for modification, allowing for the exploration of electronic effects on the reactivity of the entire molecule.

The electronic nature of the arylsulfonyl group can be modulated by introducing substituents onto the aromatic ring. The synthesis of these analogues involves reacting the appropriately substituted arylsulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or 2,4-dimethoxybenzenesulfonyl chloride) with ethyl glycinate (B8599266).

The electronic properties of these substituents have a profound impact on the N-S bond and the acidity of the sulfonamide proton.

Electron-Withdrawing Groups (EWGs): Substituents like chloro and nitro groups are electron-withdrawing. They increase the electrophilicity of the sulfur atom in the sulfonyl group, which can make the N-S bond more susceptible to cleavage under certain conditions. nih.gov Furthermore, EWGs increase the acidity of the N-H proton of the sulfonamide. This enhanced acidity can be advantageous in reactions where deprotonation of the nitrogen is a key step. For example, in alkylation reactions at the nitrogen, a more acidic proton facilitates the formation of the corresponding anion.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like additional methoxy (B1213986) groups decrease the electrophilicity of the sulfur atom and reduce the acidity of the N-H proton. This can enhance the stability of the N-S bond.

The synthetic utility of these analogues is therefore highly dependent on the nature of the substituent. For instance, a derivative with a nitro group on the aryl ring may be more suitable for reactions requiring a more acidic sulfonamide proton, while a derivative with an additional methoxy group might be chosen for its increased stability.

Table 2: Influence of Aryl Substituents on Reactivity
SubstituentElectronic EffectEffect on Sulfonamide N-H AcidityPotential Impact on Reactivity
-OCH3 (as in the parent compound)Electron-donatingDecreasedIncreased N-S bond stability.
-ClElectron-withdrawingIncreasedFacilitates deprotonation at nitrogen; may activate the N-S bond towards cleavage.
-NO2Strongly electron-withdrawingSignificantly IncreasedEnhances acidity for N-deprotonation; increases susceptibility of N-S bond to cleavage. mdpi.com
Additional -OCH3Strongly electron-donatingSignificantly DecreasedEnhances N-S bond stability.

Replacing the 4-methoxyphenylsulfonyl group with other sulfonyl groups, such as ethylsulfonyl or tosyl (4-methylphenylsulfonyl), also alters the electronic and steric properties of the molecule. The synthesis of these analogues involves the reaction of ethyl glycinate with the corresponding sulfonyl chloride (e.g., ethanesulfonyl chloride or p-toluenesulfonyl chloride).

Ethylsulfonyl Group: The ethylsulfonyl group is an aliphatic sulfonyl group. Compared to the arylsulfonyl group, it is less bulky and lacks the electronic effects of the aromatic ring. The absence of the phenyl ring means there are no resonance effects influencing the sulfonyl group.

Tosyl Group: The tosyl group is a widely used arylsulfonyl group in organic synthesis. The methyl group on the phenyl ring is weakly electron-donating, making the tosyl group slightly less electron-withdrawing than an unsubstituted phenylsulfonyl group.

The choice between these sulfonyl groups can influence the reactivity of the sulfonamide. For instance, the tosyl group is a well-established protecting group for amines, and its reactivity is well-documented. The ethylsulfonyl group, being smaller, may offer different steric profiles in synthetic transformations.

Derivatization at the Glycine Nitrogen (N-Alkylation)

The nitrogen atom of the sulfonamide can be alkylated, which has a significant impact on the molecule's structure and reactivity. mdpi.com N-alkylation can be achieved by treating the parent ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate with an alkyl halide in the presence of a base. reddit.com The base deprotonates the sulfonamide nitrogen, forming an anion that then acts as a nucleophile to displace the halide.

The introduction of an alkyl group on the nitrogen atom has several consequences:

Loss of Acidity: The most immediate effect of N-alkylation is the removal of the acidic sulfonamide proton. This prevents the molecule from participating in acid-base reactions at the nitrogen.

Increased Steric Hindrance: The N-alkyl group introduces steric bulk around the nitrogen atom, which can influence the conformation of the molecule and hinder reactions at adjacent positions. The size of the alkyl group can be varied to modulate this steric effect. mdpi.com

Modified Reactivity: The absence of the acidic proton and the presence of the alkyl group alter the reactivity of the molecule. For example, N-alkylated derivatives are not suitable for reactions that require the formation of a sulfonamide anion. However, they can be used in other transformations where the sulfonamide group serves as a directing or protecting group.

Impact of Structural Modifications on Reactivity and Synthetic Utility

The structural modifications discussed above have a collective impact on the reactivity and synthetic utility of this compound analogues.

Ester Moiety: Varying the ester group primarily influences the steric environment around the carbonyl carbon and provides a means for selective deprotection (in the case of the tert-butyl ester). nih.gov

Arylsulfonyl Group: Modifications to the arylsulfonyl group, particularly the substituents on the aromatic ring, allow for the fine-tuning of the electronic properties of the sulfonamide. Electron-withdrawing groups increase the acidity of the N-H proton, which can be exploited in base-mediated reactions. nih.gov

N-Alkylation: Derivatization at the glycine nitrogen fundamentally changes the nature of the sulfonamide group, removing its acidity and introducing steric bulk. This can be used to control the reactivity of the molecule and to direct synthetic transformations.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity Pathways

The exploration of uncharted reactivity pathways for ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate is a primary focus for future research. The inherent structural features of the molecule, including the activated α-carbon, the sulfonyl protecting group, and the ester moiety, offer numerous opportunities for novel transformations.

A key area of investigation will be the exploration of radical-mediated reactions . While ionic pathways are well-documented for amino acid derivatives, the engagement of this compound in radical C-H activation, Minisci-type reactions, or photoredox-catalyzed transformations remains largely unexplored. Such studies could lead to the development of unconventional methods for carbon-carbon and carbon-heteroatom bond formation at the α-position.

Furthermore, the reactivity of the N-sulfonyl group itself warrants deeper investigation. Beyond its role as a protecting group, the potential for the sulfonyl moiety to participate in or direct chemical reactions is an intriguing prospect. Research into cycloaddition reactions where the sulfonyl group acts as a dienophile or dipolarophile could unveil novel routes to complex heterocyclic scaffolds.

Another promising avenue is the exploration of transition metal-catalyzed cross-coupling reactions at positions other than the α-carbon. While α-functionalization is common, the development of methods for the selective functionalization of the methoxyphenyl ring, for instance, would significantly enhance the molecular diversity accessible from this starting material.

Potential Uncharted Reactivity Description Potential Outcomes
Radical-Mediated ReactionsC-H activation, Minisci-type reactions, photoredox catalysis.Novel C-C and C-X bond formation.
N-Sulfonyl Group ParticipationCycloaddition reactions (Diels-Alder, 1,3-dipolar).Synthesis of complex heterocycles.
Remote C-H FunctionalizationTransition metal-catalyzed functionalization of the aryl ring.Increased molecular diversity.

Development of Highly Enantioselective and Diastereoselective Transformations

The development of highly stereoselective transformations is paramount for the application of this compound in the synthesis of chiral molecules. While some asymmetric methods exist for related N-protected amino esters, significant opportunities remain for enhancing enantioselectivity and diastereoselectivity.

Future research should focus on the design and application of novel chiral catalysts for reactions involving the α-carbon. This includes the development of new chiral phase-transfer catalysts, chiral Brønsted acids, and chiral transition metal complexes that can effectively control the stereochemical outcome of alkylations, aldol (B89426) reactions, and Mannich reactions. austinpublishinggroup.commcgill.caresearchgate.net

Moreover, the exploration of substrate-controlled diastereoselective reactions is a promising area. By introducing chiral auxiliaries or modifying the ester group, it may be possible to induce high levels of diastereoselectivity in reactions at the α-position. For instance, the use of chiral alcohols to form the ester could provide a powerful handle for directing the approach of incoming reagents.

The development of dynamic kinetic resolution processes represents another significant challenge and opportunity. Combining a racemization catalyst with a stereoselective catalyst could enable the conversion of a racemic mixture of functionalized derivatives of this compound into a single enantiomer in high yield.

Stereoselective Approach Catalyst/Method Target Transformation Potential Advantage
Enantioselective CatalysisChiral Phase-Transfer Catalysts, Chiral Brønsted AcidsAlkylation, Aldol, Mannich reactionsHigh enantiomeric excess in products.
Substrate-Controlled DiastereoselectionChiral Auxiliaries, Chiral Ester GroupsReactions at the α-carbonHigh diastereomeric ratios.
Dynamic Kinetic ResolutionCombination of Racemization and Stereoselective CatalystsConversion of racematesHigh yield of a single enantiomer.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The integration of this compound into novel MCR sequences is a key area for future investigation.

Research should target the development of new Passerini and Ugi-type reactions where this compound serves as the carboxylic acid component. This could provide access to a wide range of novel peptide-like structures with diverse functional groups.

Furthermore, the design of sequential MCRs that incorporate this building block would be highly valuable. For example, an initial MCR could be followed by an intramolecular cyclization or a cross-coupling reaction, allowing for the efficient synthesis of complex heterocyclic systems. The Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone derivatives, could potentially be adapted to include N-sulfonylated glycine (B1666218) esters. mdpi.com

The development of stereoselective MCRs involving this compound is another important frontier. The use of chiral catalysts or auxiliaries in such reactions could enable the direct synthesis of enantiomerically enriched complex products.

Design of Novel Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research in this area should focus on several key aspects.

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. The use of enzymes, such as hydrolases, oxidoreductases, and transaminases, for the transformation of this compound and its derivatives could lead to highly efficient and environmentally benign synthetic processes. nih.gov

The development of nanocatalysts and supported catalysts is another promising direction. These materials can offer advantages in terms of activity, selectivity, and recyclability compared to their homogeneous counterparts. For example, palladium nanoparticles supported on a solid matrix could be developed for efficient cross-coupling reactions.

Finally, the exploration of photocatalysis for transformations involving this compound is a rapidly growing field. Visible-light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods. nih.gov

Catalytic System Description Potential Advantages
BiocatalysisUse of enzymes (hydrolases, oxidoreductases, etc.).High selectivity, mild reaction conditions, environmentally friendly.
NanocatalysisMetal nanoparticles, supported catalysts.High activity, recyclability, ease of separation.
PhotocatalysisVisible-light-mediated transformations.Mild conditions, unique reactivity, energy efficiency.

Scalable Synthetic Protocols for Industrial Relevance in Chemical Manufacturing

For this compound to be widely adopted in industrial chemical manufacturing, the development of scalable, cost-effective, and sustainable synthetic protocols is essential. Future research should address the challenges associated with large-scale production, moving beyond laboratory-scale syntheses.

A key focus will be the development of continuous flow processes . Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. A convenient and scalable synthesis of a related compound, ethyl N-[(2-Boc-amino)ethyl]glycinate, has been reported, which could serve as a model for developing scalable processes for the title compound. nih.govgoogle.comresearchgate.net

The optimization of reaction conditions for large-scale synthesis is another critical area. This includes minimizing the use of hazardous reagents and solvents, reducing reaction times, and simplifying purification procedures. The development of protocols that avoid chromatographic purification would be particularly valuable for industrial applications.

Q & A

Q. What advanced statistical tools analyze structure-activity relationships (SAR) for sulfonylated glycine derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use PLS regression to correlate descriptors (e.g., logP, polar surface area) with biological activity. Validate via leave-one-out cross-validation.
  • Cluster Analysis : Group derivatives by sulfonyl substituent topology (e.g., para-methoxy vs. ortho-methyl) to identify activity trends.
  • Bayesian Networks : Model non-linear relationships between steric parameters and catalytic efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.